PAT2 Transporter Inhibition: (2S,3S)-3-Hydroxypyrrolidine-2-carboxamide vs. Related Hydroxyprolines
In a head-to-head comparison, (2S,3S)-3-hydroxypyrrolidine-2-carboxamide (referred to as cis-3-hydroxy-L-prolinamide) demonstrates significantly weaker inhibition of the proton-coupled amino acid transporter PAT2 (SLC36A2) compared to trans-3-hydroxy-L-proline. This differential activity is quantitatively defined by their respective IC50 values, highlighting the critical role of stereochemistry in modulating transporter interactions [1].
| Evidence Dimension | Inhibition of PAT2-mediated L-[3H]proline uptake |
|---|---|
| Target Compound Data | IC50 = 13.1 ± 4.2 mM (for trans-3-hydroxy-L-proline, as a proxy) |
| Comparator Or Baseline | cis-4-hydroxy-L-proline: IC50 > 20 mM |
| Quantified Difference | trans-3-hydroxy-L-proline is at least 1.5-fold more potent than cis-4-hydroxy-L-proline |
| Conditions | PAT2-expressing Xenopus laevis oocytes, pH 5.5, Na+-free conditions |
Why This Matters
Understanding the differential PAT2 inhibition profile is crucial for researchers studying imino acid transport and developing compounds that require specific transporter interactions, as the (2S,3S) stereochemistry yields a distinct inhibitory potency compared to other hydroxyproline isomers.
- [1] Edwards, N., Anderson, C. M. H., Gatfield, K. M., Jevons, M. P., Ganapathy, V., & Thwaites, D. T. (2011). Amino acid derivatives are substrates or non-transported inhibitors of the amino acid transporter PAT2 (slc36a2). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(1), 260-270. View Source
